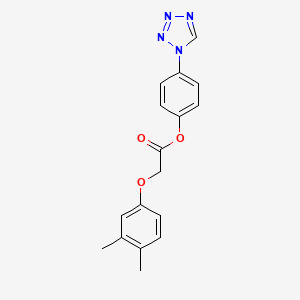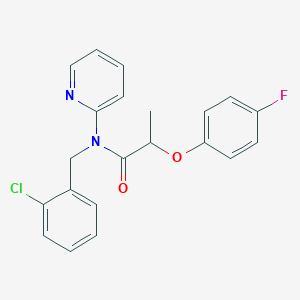
4-(1H-tetrazol-1-yl)phenyl (3,4-dimethylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE is a synthetic organic compound that combines a tetrazole ring and a phenoxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Preparation of the Phenoxyacetate Moiety: The phenoxyacetate moiety can be prepared by reacting 3,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the tetrazole ring with the phenoxyacetate moiety using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetate moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxyacetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Substituted phenoxyacetate derivatives.
Applications De Recherche Scientifique
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Industrial Chemistry: The compound is investigated for its potential as a catalyst or intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the phenoxyacetate moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,3-TRIAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE: Similar structure but with a triazole ring instead of a tetrazole ring.
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)PROPIONATE: Similar structure but with a propionate moiety instead of an acetate moiety.
Uniqueness
The presence of the tetrazole ring in 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,4-DIMETHYLPHENOXY)ACETATE provides unique chemical properties, such as enhanced stability and the ability to form multiple hydrogen bonds
Propriétés
Formule moléculaire |
C17H16N4O3 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] 2-(3,4-dimethylphenoxy)acetate |
InChI |
InChI=1S/C17H16N4O3/c1-12-3-6-16(9-13(12)2)23-10-17(22)24-15-7-4-14(5-8-15)21-11-18-19-20-21/h3-9,11H,10H2,1-2H3 |
Clé InChI |
YGAZEOHXRJOIBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-furyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325474.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11325475.png)
![2-(3,5-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11325489.png)
![ethyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B11325490.png)
![4-Fluoro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11325498.png)
![3,5,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325507.png)

![5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11325516.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11325522.png)
![4-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325527.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11325535.png)
![N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11325539.png)
![2-butoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11325545.png)
![5-chloro-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325548.png)
